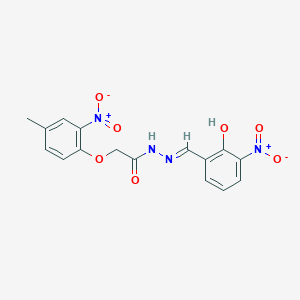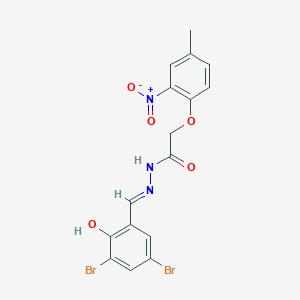
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
描述
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as DBHAN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBHAN belongs to the class of hydrazones, which are known for their diverse biological activities.
作用机制
The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the synthesis of melanin. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of various microbial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the disease or condition being treated. In cancer cells, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been found to induce apoptosis and inhibit cell cycle progression, leading to cell death. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been found to exhibit antimicrobial and antifungal activity by inhibiting the activity of various enzymes involved in their growth and survival. Furthermore, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
实验室实验的优点和局限性
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments, including its high yield, stability, and diverse biological activities. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has some limitations, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications.
未来方向
There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential direction is to investigate its potential therapeutic applications in hyperpigmentation disorders and other skin-related conditions. Another direction is to study its activity against other cancer types and to determine its potential synergistic effects with other anticancer agents. Moreover, further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications. Finally, the development of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide analogs with improved activity and reduced toxicity could be a potential direction for future research.
Conclusion:
In conclusion, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, antiviral, neuroprotective, and anti-inflammatory properties. The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is relatively easy and yields a stable product suitable for further research. However, further studies are needed to determine the optimal dosages and administration routes of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide for its potential therapeutic applications.
科学研究应用
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anticancer, antimicrobial, antifungal, and antiviral activities. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been investigated for its neuroprotective and anti-inflammatory properties. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been found to be a potent inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders.
属性
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWAZGQAATCLV-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



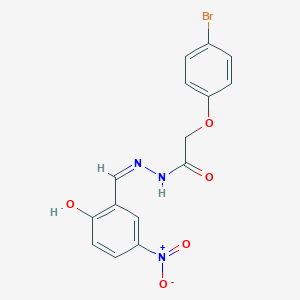
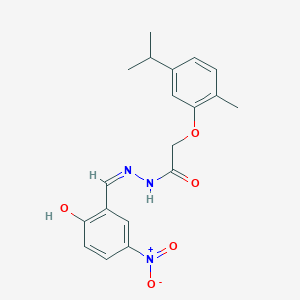
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3724444.png)


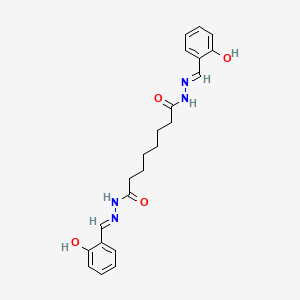
![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3724483.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
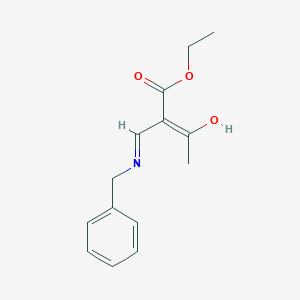
![4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724498.png)
![4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724513.png)
